molecular formula C8H9ClN2O2 B13573121 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride

2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride

Cat. No.: B13573121
M. Wt: 200.62 g/mol
InChI Key: PZACXYMQJYPKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H-Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 1314777-15-5) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at position 6 and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety. The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-2,5H,3-4H2,(H,11,12);1H

InChI Key

PZACXYMQJYPKBS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=CC2=N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride can be achieved through a five-component cascade reaction. This method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .

Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their high atom economy, minimum time and cost, and straightforward experimental procedures . These methods allow for the fast generation of functionalized molecules in a single step, making them highly efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The conditions for these reactions can vary, but they often involve mild temperatures and environmentally friendly solvents.

Major Products Formed: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives. These derivatives are valuable in organic synthesis and pharmaceutical chemistry due to their diverse biological activities .

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substituent Variations

Compounds with carboxylic acid groups at different positions on the imidazo[1,2-a]pyridine scaffold exhibit distinct properties:

  • Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride (CAS 1311285-31-0, 1423031-35-9): These positional isomers show a high structural similarity (0.98) to the target compound but differ in the placement of the carboxylic acid group at position 5. This minor positional shift can significantly alter binding affinity in biological systems, as demonstrated in receptor-ligand docking studies .

Ring Saturation: Tetrahydro Derivatives

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride :
    The saturated ring system in this derivative () increases conformational rigidity, which may enhance metabolic stability compared to the aromatic parent compound. This property is advantageous in drug design for improving bioavailability .

Heterocycle Variations

  • Imidazo[2,1-b]thiazole-6-carboxylic acid (Kanto Reagents):
    Replacing the pyridine ring with a thiazole introduces sulfur, enhancing π-π stacking interactions but reducing solubility due to the absence of a hydrochloride salt. This compound is marketed at 97% purity for use in organic synthesis .
  • Imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1049730-74-6):
    The pyrimidine ring substitution (similarity score 0.67) alters hydrogen-bonding capacity, making it less suitable for targets requiring pyridine-specific interactions .

Halogenated Derivatives

  • This derivative is used in cross-coupling reactions for functionalized heterocycles .
  • 6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine ():
    The thioxo group and chlorine substituent (m.p. 345–348°C) create a highly crystalline solid, contrasting with the hydrochloride salt’s lower melting range. This compound’s sulfur atom enhances interactions with metal ions in catalytic applications .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Applications
2H,3H-Imidazo[1,2-a]pyridine-6-COOH·HCl (1314777-15-5) C₈H₇ClN₂O₂ COOH (6), HCl Not reported Pharmaceutical intermediates
8-Bromoimidazo[1,2-a]pyridine-6-COOH·HCl (1820666-77-0) C₈H₆BrClN₂O₂ Br (8), COOH (6), HCl Not reported Suzuki-Miyaura coupling
6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine (N/A) C₆H₄ClN₃S Cl (6), S (2) 345–348 Metal coordination
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-COOH·HCl (N/A) C₈H₁₁ClN₂O₂ COOH (6), HCl, saturated ring Not reported Bioavailability enhancement

Table 2: Commercial Availability (Selected Examples)

Compound Name (CAS) Purity (%) Price (¥) Supplier
Imidazo[1,2-a]pyridine-6-carboxylic acid (139022-25-6) 90 4,400/5g Kanto Reagents
Imidazo[2,1-b]thiazole-6-carbaldehyde (N/A) 97 81,500/5g Kanto Reagents

Biological Activity

2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antitubercular, anticancer, and kinase inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8N2O2C_8H_8N_2O_2 and is characterized by an imidazo[1,2-a]pyridine core. The structural features contribute to its potential biological activities.

Antitubercular Activity

A series of imidazo[1,2-a]pyridine carboxamides have been synthesized and evaluated for their antitubercular properties. Notably, compounds bearing an N-(2-phenoxyethyl) moiety demonstrated excellent in vitro activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 0.025 to 0.054 μg/mL , indicating potent activity against both drug-susceptible and multidrug-resistant strains .

Table 1: Antitubercular Activity of Selected Compounds

Compound IDMIC (μg/mL)Activity Type
10a0.025Drug Susceptible H37Rv
10f0.040Multidrug-resistant
10j0.054Multidrug-resistant

Anticancer Activity

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation pathways such as PI3K/Akt/mTOR. A specific derivative demonstrated an IC50 value of 10 nM against HCT-116 colorectal cancer cells, showcasing its potential as a therapeutic agent .

Table 2: Anticancer Activity of Selected Derivatives

Compound IDCell LineIC50 (nM)
Compound AHCT-11610
Compound BMCF-715
Compound CA54912

Kinase Inhibition

A notable study identified a derivative with excellent selectivity for PI3K/mTOR kinases with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR . This highlights the compound's potential in targeting specific signaling pathways involved in cancer progression.

Case Studies

  • Study on Antitubercular Agents : A series of imidazo[1,2-a]pyridine derivatives were tested against Mycobacterium tuberculosis, revealing that modifications to the chemical structure significantly impacted their efficacy .
  • Kinase Selectivity Study : The synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative allowed for advanced imaging studies in cancer research, demonstrating its utility in tracking drug action in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor pyridine derivatives with imidazole intermediates under acidic conditions. For example, chlorinated pyridines (e.g., 6-chloroimidazo[1,2-a]pyridine derivatives) can undergo nucleophilic substitution with carboxylic acid precursors, followed by HCl treatment to form the hydrochloride salt . Key parameters include solvent polarity (DMF or ethanol), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants to minimize byproducts . Yield optimization may require iterative adjustments to reaction time and purification via recrystallization or column chromatography.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm the carboxylic acid group via carbonyl carbon signals (δ ~170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₇ClN₂O₂·HCl) and isotopic patterns consistent with chlorine atoms .
  • XRD : Resolve crystallographic data to confirm the imidazo[1,2-a]pyridine scaffold and hydrochloride salt formation, if single crystals are obtainable .

Q. What analytical methods are recommended for assessing stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-UV/Vis with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Quantify decomposition products (e.g., free carboxylic acid or dechlorinated derivatives) over 24–72 hours .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the imidazo[1,2-a]pyridine core in cross-coupling reactions?

  • Methodological Answer : The electron-deficient nature of the chloro-substituted pyridine ring facilitates Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance at the 6-position (due to the carboxylic acid group) may limit coupling efficiency. Computational modeling (DFT) can predict reactive sites, while experimental validation using Pd(PPh₃)₄ catalyst and microwave-assisted conditions (100°C, 30 min) improves reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardize protocols using:

  • Dose-response curves with ≥10 data points.
  • Counter-screening against related targets (e.g., kinases vs. GPCRs) to confirm specificity .
  • Structural analogs : Compare 2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride with methyl esters (e.g., methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate) to isolate the role of the carboxylic acid group .

Q. How can crystallography challenges (e.g., poor crystal formation) be addressed for this compound?

  • Methodological Answer : Optimize crystallization via solvent vapor diffusion. Use mixed solvents (e.g., DCM/methanol) and slow evaporation. If crystals remain elusive, employ powder XRD paired with Rietveld refinement to analyze polycrystalline samples. Alternatively, use cryo-EM for structural insights in complex with biological targets .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply in silico tools:

  • LogP calculation (e.g., using Molinspiration) to estimate lipophilicity.
  • Molecular docking (AutoDock Vina) to simulate binding to serum albumin or CYP450 enzymes.
  • ADMET predictors (SwissADME) to assess absorption and toxicity risks .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesEvidence ID
Synthesis Solvent polarity, catalyst loadingNMR, HPLC
Stability pH, temperatureHPLC-UV/Vis, LC-MS
Bioactivity Cell line selection, ATP levelsKinase assays, SPR
Structural Analysis Solvent systems, cryo-EMXRD, cryo-EM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.